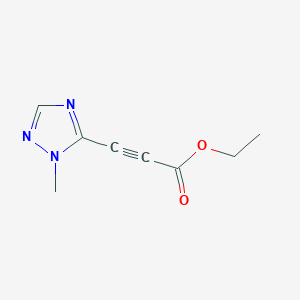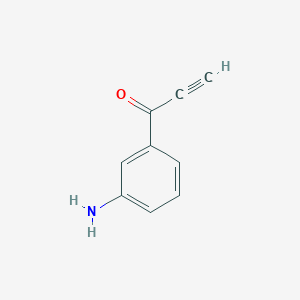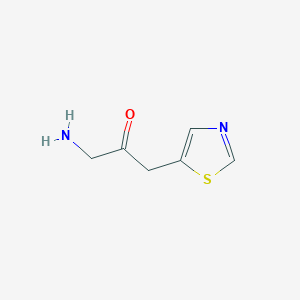
4-Amino-2-(4-methylphenyl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-(4-methylphenyl)butan-2-ol is an organic compound with the molecular formula C11H17NO It is a derivative of butanol, featuring an amino group and a methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(4-methylphenyl)butan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde and nitroethane.
Formation of Intermediate: The initial step involves the condensation of 4-methylbenzaldehyde with nitroethane to form an intermediate nitro compound.
Reduction: The nitro compound is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Hydroxylation: The final step involves the hydroxylation of the amine to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-(4-methylphenyl)butan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or the hydroxyl group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields modified amines or alcohols.
Substitution: Results in various substituted derivatives.
Aplicaciones Científicas De Investigación
4-Amino-2-(4-methylphenyl)butan-2-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-(4-methylphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-(2-methylphenyl)butan-2-ol: A similar compound with a different position of the methyl group on the phenyl ring.
2-(4-methylphenyl)butan-2-ol: Lacks the amino group but shares the butanol backbone.
Uniqueness
4-Amino-2-(4-methylphenyl)butan-2-ol is unique due to the presence of both an amino group and a methylphenyl group, which confer distinct chemical properties and potential applications. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
4-amino-2-(4-methylphenyl)butan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-9-3-5-10(6-4-9)11(2,13)7-8-12/h3-6,13H,7-8,12H2,1-2H3 |
Clave InChI |
UYBJKOCVRQDTLW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C)(CCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Formyl-2-[methyl(prop-2-yn-1-yl)amino]benzonitrile](/img/structure/B13160931.png)
![(2S)-2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B13160936.png)
![1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13160952.png)

![Methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13160959.png)
![4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B13160969.png)


![5-N-Cbz-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B13160987.png)
![4-Chloro-2-[methyl(oxolan-3-YL)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B13160996.png)




